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Compound of Interest

Compound Name:

N-

(cyclopropylmethyl)cyclohexanami

ne

CAS No.: 99175-40-3

Cat. No.: B1270933 Get Quote

N-(cyclopropylmethyl)cyclohexanamine is a secondary amine featuring a unique

combination of two distinct carbocyclic moieties: a flexible, six-membered cyclohexane ring and

a strained, three-membered cyclopropyl group, linked via a methylene bridge to the nitrogen

atom. This molecular architecture is not merely a chemical curiosity; it represents a strategic

scaffold of significant interest in medicinal chemistry and materials science. The

cyclopropylmethyl group, in particular, is a well-regarded structural motif in drug development,

known for its ability to modulate pharmacokinetic and pharmacodynamic properties, often by

introducing conformational rigidity or engaging in specific binding interactions within protein

targets[1][2].

This guide offers a comprehensive exploration of the core chemical properties of N-
(cyclopropylmethyl)cyclohexanamine, moving beyond a simple data sheet to provide a

Senior Application Scientist's perspective on its synthesis, characterization, reactivity, and safe

handling. The insights herein are designed to empower researchers to fully leverage the

potential of this versatile molecule in their synthetic and developmental endeavors.

Synthesis and Mechanistic Rationale
The most direct and industrially scalable approach to N-
(cyclopropylmethyl)cyclohexanamine is through the reductive amination of cyclohexanone
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with cyclopropylmethanamine. This method is favored for its high efficiency and the ready

availability of the starting materials.

The underlying principle of reductive amination is a two-step, one-pot process:

Imine Formation: The nucleophilic amine (cyclopropylmethanamine) attacks the electrophilic

carbonyl carbon of cyclohexanone. This is followed by dehydration to form a Schiff base, or

iminium cation intermediate. The reaction is typically catalyzed by mild acid.

Reduction: A hydride-based reducing agent, chosen for its selectivity to reduce the C=N

double bond of the iminium ion in the presence of the starting ketone, is then used to furnish

the final secondary amine.

The choice of reducing agent is critical. While powerful agents like lithium aluminum hydride

(LiAlH₄) could be used, they would also reduce the starting cyclohexanone. Therefore, milder,

more selective reagents are preferred. Sodium triacetoxyborohydride (NaBH(OAc)₃) is an

excellent choice for this transformation as it is mild, moisture-tolerant, and highly effective for

reducing iminium ions.

Experimental Protocol: Synthesis via Reductive
Amination
This protocol describes a robust, lab-scale synthesis of N-
(cyclopropylmethyl)cyclohexanamine.

Materials:

Cyclohexanone

Cyclopropylmethanamine

Sodium triacetoxyborohydride (NaBH(OAc)₃)

Dichloromethane (DCM), anhydrous

Acetic acid (glacial)
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Saturated sodium bicarbonate (NaHCO₃) solution

Saturated sodium chloride (brine) solution

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Round-bottom flask, magnetic stirrer, nitrogen/argon line, addition funnel

Procedure:

Reaction Setup: To a 250 mL round-bottom flask under a nitrogen atmosphere, add

cyclohexanone (1.0 eq) and anhydrous dichloromethane (approx. 0.5 M solution). Begin

stirring.

Amine Addition: Add cyclopropylmethanamine (1.1 eq) to the solution, followed by a catalytic

amount of glacial acetic acid (0.1 eq).

Imine Formation: Allow the mixture to stir at room temperature for 30-60 minutes to facilitate

the formation of the iminium intermediate.

Reduction: In a separate flask, prepare a slurry of sodium triacetoxyborohydride (1.5 eq) in

DCM. Add this slurry portion-wise to the reaction mixture over 20-30 minutes. Note: The

reaction may be mildly exothermic.

Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor

the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass

Spectrometry (GC-MS) until the starting materials are consumed.

Workup: Carefully quench the reaction by the slow addition of saturated NaHCO₃ solution

until gas evolution ceases. Transfer the mixture to a separatory funnel.

Extraction: Separate the layers. Extract the aqueous layer twice more with DCM.

Washing & Drying: Combine the organic layers and wash with brine. Dry the organic phase

over anhydrous MgSO₄ or Na₂SO₄.

Purification: Filter off the drying agent and concentrate the solvent in vacuo. The resulting

crude oil can be purified by flash column chromatography on silica gel or by vacuum
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distillation to yield N-(cyclopropylmethyl)cyclohexanamine as a clear liquid.

Synthesis Workflow Diagram

Reactants
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Caption: Reductive amination workflow for synthesis.

Physicochemical and Spectroscopic Properties
Accurate characterization is paramount for confirming the identity and purity of the synthesized

compound.

Physicochemical Data
The following table summarizes key physical properties. While experimental data for the title

compound is scarce, properties can be reliably estimated based on its structure and data from

analogous compounds.

Property Value Source / Comment

CAS Number 99175-40-3 [3]

Molecular Formula C₁₀H₁₉N [3]

Molecular Weight 153.26 g/mol [3]

Appearance Colorless to pale yellow liquid Based on similar amines

Estimated Boiling Point ~190-210 °C

Extrapolated from

cyclohexylamine (134.5 °C)[4],

N-methylcyclohexylamine

(~149 °C)[5], and the addition

of a C₄H₇ group.

Estimated Density ~0.87 - 0.89 g/cm³

Interpolated from

cyclohexylamine (0.865 g/cm³)

[4] and related structures.

Estimated logP ~2.5 - 3.0

Calculated based on structural

fragments (cyclohexyl,

secondary amine,

cyclopropylmethyl).

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 5 / 12 Tech Support

https://www.benchchem.com/product/b1270933?utm_src=pdf-body-img
https://www.scbt.com/p/n-cyclopropylmethyl-cyclohexanamine-99175-40-3
https://www.scbt.com/p/n-cyclopropylmethyl-cyclohexanamine-99175-40-3
https://www.scbt.com/p/n-cyclopropylmethyl-cyclohexanamine-99175-40-3
https://en.wikipedia.org/wiki/Cyclohexylamine
https://www.chemeo.com/cid/39-386-1/Cyclohexanamine-N-methyl
https://en.wikipedia.org/wiki/Cyclohexylamine
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1270933?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Spectroscopic Characterization Profile
The structural features of N-(cyclopropylmethyl)cyclohexanamine give rise to a distinct

spectroscopic fingerprint.
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Technique Expected Observations Rationale

¹H NMR

~2.5-2.8 ppm (t, 2H): -N-CH₂-

cyclopropyl~2.4-2.7 ppm (m,

1H): Cyclohexyl-CH-N~1.0-2.0

ppm (m, 10H): Cyclohexyl -

CH₂-~0.8-1.2 ppm (m, 1H):

Cyclopropyl -CH-~0.3-0.6 ppm

(m, 2H): Cyclopropyl -CH₂-

~0.0-0.3 ppm (m, 2H):

Cyclopropyl -CH₂-

The protons on the carbon

alpha to the nitrogen are

deshielded. The cyclopropyl

protons exhibit a characteristic

and significant upfield shift due

to shielding effects from the

ring's unique electronic

structure[6][7]. The N-H proton

signal is often broad and may

be difficult to observe.

¹³C NMR

~60-65 ppm: Cyclohexyl C-

N~55-60 ppm: -N-CH₂-

cyclopropyl~30-35 ppm:

Cyclohexyl carbons ortho to C-

N~25-30 ppm: Other

cyclohexyl carbons~8-12 ppm:

Cyclopropyl CH~3-7 ppm:

Cyclopropyl CH₂

Carbons directly attached to

the electron-withdrawing

nitrogen atom are shifted

significantly downfield[8].

Cyclopropyl carbons appear at

a characteristically high field.

MS (EI)

m/z 153: Molecular Ion

(M⁺)m/z 152: [M-H]⁺m/z 110:

[M - C₃H₅]⁺ (Loss of

cyclopropyl)m/z 98: [M -

C₄H₇]⁺ (Loss of

cyclopropylmethyl)m/z 84, 71,

55: Fragmentation of

cyclohexyl and

cyclopropylmethyl moieties

Mass spectrometry will show

the molecular ion peak. Key

fragmentation pathways

involve alpha-cleavage

(cleavage of bonds adjacent to

the nitrogen atom), which is a

characteristic fragmentation

pattern for amines.

IR ~3300-3350 cm⁻¹ (single,

weak-medium): N-H

stretch~2930, 2850 cm⁻¹

(strong): C-H aliphatic

stretch~1450 cm⁻¹ (medium):

CH₂ scissoring~1130 cm⁻¹

(medium): C-N stretch

As a secondary amine, a

single N-H stretching band is

expected, which is typically

less intense and sharper than

the broad O-H band of

alcohols[8]. Strong C-H
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stretching confirms the

aliphatic nature.

Reactivity and Potential Applications
The chemical behavior of N-(cyclopropylmethyl)cyclohexanamine is dictated by the lone

pair of electrons on the nitrogen atom.

Basicity: Like most aliphatic amines, it is a weak base and will readily react with acids to form

the corresponding ammonium salt. This property is crucial for its use in pharmaceutical

formulations, where salt formation can dramatically improve aqueous solubility and stability.

Nucleophilicity: The nitrogen atom is a potent nucleophile, capable of reacting with a wide

range of electrophiles. This allows for further functionalization, such as acylation (to form

amides), alkylation (to form tertiary amines or quaternary ammonium salts), and reaction with

carbonyls.

Role in Drug Discovery: The N-cyclopropylmethyl moiety is a privileged scaffold in medicinal

chemistry, most notably in the development of opioid receptor modulators. For instance,

Naltrexone and Nalmefene, both opioid antagonists, feature this group. The rigid cyclopropyl

ring can provide a conformational lock, enhancing binding affinity and selectivity for specific

receptor subtypes. Research has identified derivatives with this moiety as selective κ-opioid

receptor (KOR) agonists and μ-opioid receptor (MOR) antagonists, highlighting its versatility

in tuning pharmacological activity[9]. Its inclusion can also favorably impact metabolic

stability and other key ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity)

properties.

General Reactivity Pathways

Reactivity

N-(cyclopropylmethyl)cyclohexanamine

Ammonium Salt Amide Tertiary Amine

+ Acid (e.g., HCl) + Acyl Halide / Anhydride + Alkyl Halide (e.g., CH₃I)
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Caption: Key reactions involving the amine nucleophile.

Safety, Handling, and Storage
While a specific safety data sheet for N-(cyclopropylmethyl)cyclohexanamine is not widely

available, its properties can be inferred from structurally similar amines like cyclohexylamine

and N-methylcyclohexylamine[4][10][11].

Hazards: Assumed to be a corrosive substance, causing severe skin burns and eye damage.

It is likely harmful if swallowed or inhaled. Vapors may be irritating to the respiratory tract.

The compound should also be considered flammable.

Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume

hood. Wear chemical-resistant gloves (e.g., nitrile), splash-proof safety goggles, and a lab

coat.

Handling: Ground all equipment to prevent static discharge[10][11]. Avoid contact with skin,

eyes, and clothing. Keep away from heat, sparks, and open flames.

Storage: Store in a tightly sealed, corrosion-resistant container in a cool, dry, and well-

ventilated area away from incompatible materials such as strong oxidizing agents and acids.

Conclusion
N-(cyclopropylmethyl)cyclohexanamine emerges as a molecule of significant practical

value, bridging the gap between simple aliphatic amines and complex pharmaceutical

scaffolds. Its straightforward synthesis via reductive amination, combined with its unique

spectroscopic signature and versatile nucleophilic reactivity, makes it an accessible and

powerful tool for the modern chemist. The proven utility of the N-cyclopropylmethyl group in

modulating biological activity ensures that this compound and its derivatives will continue to be

important building blocks in the ongoing quest for novel therapeutics.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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